molecular formula C10H20Cl2N2 B6277957 3-(piperidin-1-yl)bicyclo[1.1.1]pentan-1-amine dihydrochloride CAS No. 2740754-93-0

3-(piperidin-1-yl)bicyclo[1.1.1]pentan-1-amine dihydrochloride

Katalognummer B6277957
CAS-Nummer: 2740754-93-0
Molekulargewicht: 239.2
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(piperidin-1-yl)bicyclo[1.1.1]pentan-1-amine dihydrochloride is a compound that is gaining attention in the scientific community due to its potential applications in various fields. This compound is also known as BTCP and is a bicyclic monoamine. The unique structure of BTCP makes it an interesting molecule to study and has led to a significant amount of research being conducted on this compound.

Wirkmechanismus

The mechanism of action of BTCP involves the inhibition of dopamine reuptake by binding to the dopamine transporter. This leads to an increase in the concentration of dopamine in the synaptic cleft, which can result in an increase in dopamine signaling. This property of BTCP has led to its potential application in the treatment of neurological disorders.
Biochemical and Physiological Effects:
BTCP has been found to have various biochemical and physiological effects. The inhibition of dopamine reuptake by BTCP can lead to an increase in dopamine signaling, which can result in various physiological effects. These effects include increased locomotor activity, increased heart rate, and increased blood pressure.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using BTCP in lab experiments is its ability to bind to the dopamine transporter and inhibit dopamine reuptake. This property of BTCP makes it a useful tool for studying the role of dopamine in various physiological and pathological conditions. However, one of the limitations of using BTCP in lab experiments is its potential for abuse. BTCP has been found to have stimulant-like effects and can lead to addiction.

Zukünftige Richtungen

There are several future directions for research on BTCP. One potential direction is to study the effects of BTCP on other neurotransmitter systems. Another potential direction is to study the potential therapeutic applications of BTCP in the treatment of neurological disorders. Additionally, further research is needed to understand the potential risks associated with the use of BTCP and to develop strategies to mitigate these risks.
Conclusion:
3-(piperidin-1-yl)bicyclo[1.1.1]pentan-1-amine dihydrochloride is a compound that has gained attention in the scientific community due to its potential applications in various fields of research. The unique structure of BTCP makes it an interesting molecule to study, and its ability to bind to the dopamine transporter and inhibit dopamine reuptake has led to its potential application in the treatment of neurological disorders. Further research is needed to understand the full potential of BTCP and to develop strategies to mitigate its potential risks.

Synthesemethoden

The synthesis of BTCP involves the reaction of 1,5-dibromopentane with piperidine in the presence of sodium hydride. The resulting product is then treated with hydrogen gas in the presence of a palladium catalyst to yield 3-(piperidin-1-yl)bicyclo[1.1.1]pentane. The final step involves the treatment of this compound with hydrochloric acid to form the dihydrochloride salt of BTCP.

Wissenschaftliche Forschungsanwendungen

BTCP has been found to have potential applications in various fields of research. One of the most significant applications of BTCP is in the field of neuroscience. BTCP has been found to bind to the dopamine transporter and inhibit the reuptake of dopamine. This property of BTCP makes it a potential candidate for the treatment of various neurological disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD).

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(piperidin-1-yl)bicyclo[1.1.1]pentan-1-amine dihydrochloride involves the reaction of bicyclo[1.1.1]pentan-1-amine with piperidine in the presence of a suitable solvent and acid catalyst to yield the desired product. The product is then isolated and purified by recrystallization or other suitable methods.", "Starting Materials": [ "Bicyclo[1.1.1]pentan-1-amine", "Piperidine", "Acid catalyst", "Suitable solvent", "Hydrochloric acid" ], "Reaction": [ "Add bicyclo[1.1.1]pentan-1-amine and piperidine to a reaction flask", "Add a suitable solvent and acid catalyst to the reaction flask", "Heat the reaction mixture to reflux for several hours", "Cool the reaction mixture and add hydrochloric acid to precipitate the product", "Isolate the product by filtration and wash with cold solvent", "Recrystallize the product from a suitable solvent to obtain the pure product", "Dry the product under vacuum to obtain 3-(piperidin-1-yl)bicyclo[1.1.1]pentan-1-amine dihydrochloride" ] }

CAS-Nummer

2740754-93-0

Produktname

3-(piperidin-1-yl)bicyclo[1.1.1]pentan-1-amine dihydrochloride

Molekularformel

C10H20Cl2N2

Molekulargewicht

239.2

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.